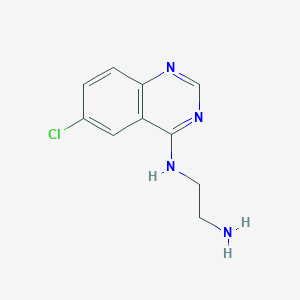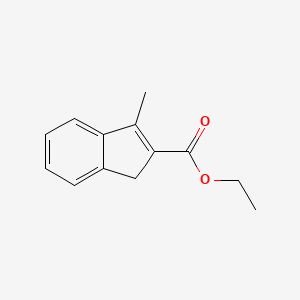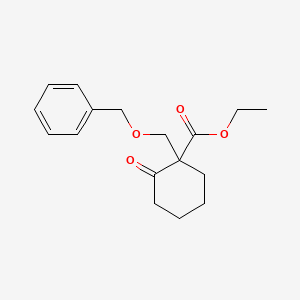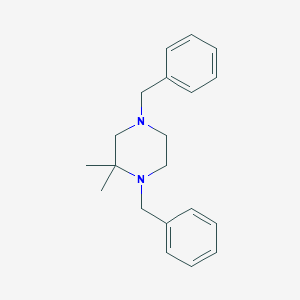
1,4-Dibenzyl-2,2-dimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibenzyl-2,2-dimethylpiperazine is a chemical compound with the molecular formula C20H26N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of two benzyl groups and two methyl groups attached to the piperazine ring, making it a unique and versatile molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibenzyl-2,2-dimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
1,4-Dibenzyl-2,2-dimethylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using reagents such as ruthenium tetroxide (RuO4).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process can remove the benzyl groups, resulting in the formation of simpler piperazine derivatives.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the benzyl groups or other substituents on the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with RuO4 can yield benzaldehyde and benzoic acid as major products, while reduction with hydrogen gas can produce unsubstituted piperazine derivatives .
科学的研究の応用
1,4-Dibenzyl-2,2-dimethylpiperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
作用機序
The mechanism of action of 1,4-dibenzyl-2,2-dimethylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling function .
類似化合物との比較
1,4-Dibenzyl-2,2-dimethylpiperazine can be compared with other similar compounds, such as:
1,4-Dibenzylpiperazine: Lacks the two methyl groups, which can affect its chemical reactivity and biological activity.
2,2-Dimethylpiperazine: Lacks the benzyl groups, resulting in different chemical properties and applications.
1-Benzyl-4-methylpiperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that can be exploited in various applications.
特性
CAS番号 |
5435-12-1 |
|---|---|
分子式 |
C20H26N2 |
分子量 |
294.4 g/mol |
IUPAC名 |
1,4-dibenzyl-2,2-dimethylpiperazine |
InChI |
InChI=1S/C20H26N2/c1-20(2)17-21(15-18-9-5-3-6-10-18)13-14-22(20)16-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
InChIキー |
KROYEDGOMOKSBK-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


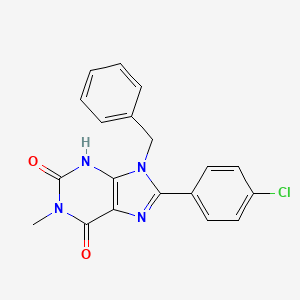
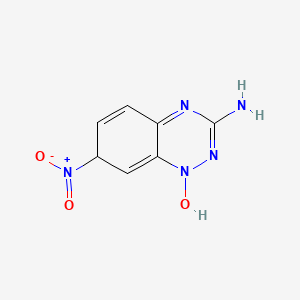
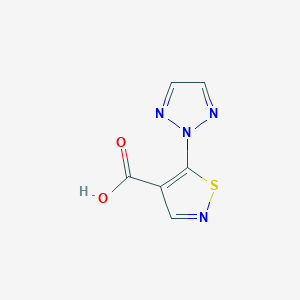
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
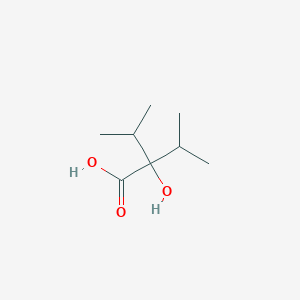
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
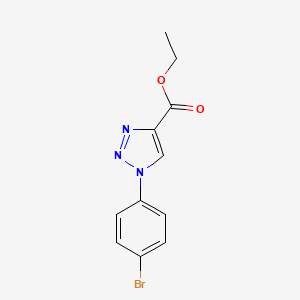
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
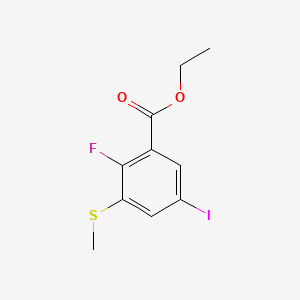
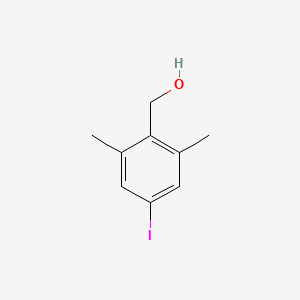
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
